5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one
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Overview
Description
5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a methoxyphenyl group attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed cyclization to form the dihydrofuran ring. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-2,2-dimethyl-1,3-dioxolane
- 4-Methoxybenzaldehyde
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethyloxolan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)12(14)8-11(16-13)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJJPLKUORUBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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